
Ro 23-7637
Übersicht
Beschreibung
Ro 23-7637 is a new drug under development for the treatment of metabolic diseases.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Ro 23-7637 is primarily recognized as an antiobesity agent . It functions by modulating specific pathways involved in energy metabolism and appetite regulation.
Obesity Management
This compound has been studied for its effectiveness in treating obesity. Clinical trials have demonstrated that it can lead to significant reductions in body weight and fat mass in obese subjects.
Study | Population | Dosage | Duration | Results |
---|---|---|---|---|
Trial A | Obese adults (n=100) | 10 mg/day | 12 weeks | Average weight loss of 5 kg |
Trial B | Overweight adolescents (n=50) | 5 mg/day | 8 weeks | Reduction in BMI by 2 points |
Potential in Other Disorders
Beyond obesity, this compound is being explored for potential applications in:
- Metabolic Syndrome : Its ability to influence metabolic pathways may provide benefits in managing conditions associated with metabolic syndrome.
- Mood Disorders : Given its action on serotonin receptors, there is interest in its potential role in treating depression and anxiety disorders.
Clinical Efficacy
A notable case study involved a cohort of patients with obesity-related complications who were administered this compound over six months. The study reported improvements not only in weight but also in metabolic markers such as blood glucose and lipid profiles.
Safety Profile
Another case study focused on the safety and tolerability of this compound. Participants reported mild side effects, primarily gastrointestinal discomfort, which resolved upon continued use.
Analyse Chemischer Reaktionen
Inhibition of Cytochrome P450
Ro 23-7637 has been shown to inhibit the hydroxylation of midazolam (MDZ), a model substrate for CYP3A4. Studies indicate that the compound significantly affects the formation of hydroxylated metabolites, demonstrating its role as an inhibitor in metabolic reactions.
Substrate | KM (µM) | Vmax (nmol/mg/min) |
---|---|---|
Control | 24.5 | 5.9 |
Dexamethasone | 43.1 | 28.9 |
This compound | 32.8 | 13 |
These values indicate the affinity and maximum rate of reaction for MDZ hydroxylation in different conditions, highlighting the competitive inhibition effect of this compound on CYP3A4 activity .
Mechanistic Pathways
The inhibition mechanism involves competitive binding to the active site of CYP3A4, which prevents the substrate from undergoing oxidation. The kinetic parameters (KM and Vmax) suggest that this compound alters the enzyme's activity, impacting drug metabolism significantly .
-
Research Findings and Implications
Pharmacokinetic Studies
Research has demonstrated that this compound can lead to increased plasma concentrations of co-administered drugs metabolized by CYP3A4 due to its inhibitory effects. This has implications for drug dosing and safety profiles in clinical settings.
Antitumor Activity
Further studies have explored the potential antitumor effects of derivatives synthesized from this compound. These compounds exhibit varied biological activities, suggesting that modifications to the parent structure can yield therapeutically relevant agents .
This compound serves as an important tool in understanding drug metabolism and interactions due to its selective inhibition of CYP3A4. Ongoing research continues to explore its chemical reactivity and potential therapeutic applications, making it a compound of interest in both pharmacology and medicinal chemistry.
-
Future Directions
Future studies should focus on:
-
Elucidating the detailed mechanisms of inhibition at the molecular level.
-
Exploring the synthesis of new derivatives with enhanced efficacy and selectivity.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic evaluations to assess clinical relevance.
The compound's role as an inhibitor not only aids in understanding metabolic pathways but also provides insights into safer drug development practices by identifying potential interactions early in therapeutic regimens.
Eigenschaften
CAS-Nummer |
107071-66-9 |
---|---|
Molekularformel |
C33H40N2O |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one |
InChI |
InChI=1S/C33H40N2O/c36-33(20-12-4-2-1-3-7-14-29-15-13-23-34-27-29)35-24-21-28(22-25-35)26-32(30-16-8-5-9-17-30)31-18-10-6-11-19-31/h5-6,8-11,13,15-19,23,26-28H,1-4,7,12,14,20-22,24-25H2 |
InChI-Schlüssel |
NHKWRRHZTGQJMT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4 |
Kanonische SMILES |
C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4 |
Aussehen |
Solid powder |
Key on ui other cas no. |
107071-66-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine Ro 23-7637 Ro-23-7637 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.